(3Z)-3-[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one
Description
(3Z)-3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted with a dimethylamino-methylidene group at the 3-position and a 4-nitrophenyl moiety at the 1-position. The 4-nitrophenyl group is a strong electron-withdrawing substituent, enhancing electrophilic character and affecting solubility and crystallization behavior. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzyme active sites or receptor domains.
Properties
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-1-(4-nitrophenyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-15(2)9-11-10-16(8-7-14(11)18)12-3-5-13(6-4-12)17(19)20/h3-6,9H,7-8,10H2,1-2H3/b11-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQODAQSMWHJFKB-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CN(CCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CN(CCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with piperidin-4-one in the presence of a dimethylamine source. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted piperidinones.
Scientific Research Applications
(3Z)-3-[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3Z)-3-[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one exerts its effects involves interaction with specific molecular targets and pathways. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting or activating them. The dimethylamino group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrrolidinone vs. Piperidinone Analogs
- (3Z)-3-[(Dimethylamino)methylidene]-1-(4-nitrophenyl)pyrrolidin-2-one Structural Difference: Replaces the six-membered piperidinone ring with a five-membered pyrrolidinone. Impact: Reduced ring size decreases steric hindrance but increases ring strain. The pyrrolidinone analog (Mol. Wt. ~275 g/mol) may exhibit higher reactivity in nucleophilic additions compared to the piperidinone derivative (Mol. Wt. ~315 g/mol) . Synthesis: Similar methods involving DMF and sodium hydride are employed, as seen in related indole-2-one syntheses .
Benzothiopyran Derivative
- (3Z)-3-[(Dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one Structural Difference: Incorporates a sulfur atom in the thiopyran ring and a methyl substituent. Impact: The sulfur atom increases lipophilicity (logP ~2.5 vs. The methyl group may sterically hinder interactions at certain binding sites .
Substituent Effects
Electron-Withdrawing vs. Electron-Donating Groups
- 4-Nitrophenyl Group: Strong electron-withdrawing nature (-NO₂, σₚ⁺ = 1.27) increases electrophilicity, making the compound prone to nucleophilic attack. This contrasts with coumarin derivatives bearing electron-donating groups (e.g., -OCH₃, σₚ⁺ = -0.27), which exhibit redshifted UV-Vis absorption due to enhanced conjugation .
- Dimethylamino Group: Acts as a moderate electron donor (+M effect), stabilizing the methylidene moiety. In chalcone derivatives, similar groups (e.g., -N(CH₃)₂) contribute to planar geometries with dihedral angles <10°, favoring π-π stacking .
Piperazine and Diazepane Derivatives
- Pyrido[1,2-a]pyrimidin-4-ones: Compounds like 2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one feature bulkier substituents (e.g., ethylpiperazine) that enhance water solubility via protonation at physiological pH.
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound (3Z)-3-[(dimethylamino)methylidene]-1-(4-nitrophenyl)piperidin-4-one (CAS Number: 338757-98-5) is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to compile and synthesize existing research on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₇N₃O₃
- Molecular Weight : 275.3031 g/mol
- SMILES Notation : CN(/C=C1/CN(CCC1=O)c1ccc(cc1)N+[O-])C
The compound features a dimethylamino group and a nitrophenyl moiety, which contribute to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi, suggesting a potential role in treating infections .
Antioxidant Activity
Antioxidant activity is another important aspect of this compound's profile. Compounds containing nitrophenyl groups often demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property could be beneficial in the development of therapeutic agents aimed at diseases linked to oxidative damage .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes. For example, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Inhibition of DHODH has implications in treating autoimmune diseases and certain types of cancer .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.
- Enzyme Interaction : By inhibiting enzymes such as DHODH, it can alter metabolic pathways crucial for cell proliferation.
- Antioxidative Mechanisms : Its ability to neutralize free radicals contributes to cellular protection and may enhance the efficacy of other therapeutic agents.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A comparative study demonstrated that derivatives with structural similarities to this compound showed potent antimicrobial effects against Staphylococcus aureus and Escherichia coli, indicating potential for clinical application in treating bacterial infections .
- Cancer Research : In vitro studies have shown that compounds inhibiting DHODH can lead to reduced proliferation of cancer cells, suggesting a pathway for developing anticancer therapies .
Data Table: Summary of Biological Activities
Q & A
Q. How is catalytic efficiency evaluated in multi-step synthetic routes?
- Methodology : Calculate step economy (number of steps vs. yield). Use green chemistry metrics (E-factor, atom economy) to compare routes. Catalytic steps (e.g., Pd-mediated cross-coupling) are benchmarked via turnover number (TON) and frequency (TOF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
